molecular formula C19H13F3O5 B2354107 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-64-8

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2354107
CAS No.: 315233-64-8
M. Wt: 378.303
InChI Key: ZMNDKKMISXIGIP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromen-4-one intermediate. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. Finally, the acetate ester is introduced through esterification with acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-methoxyphenyl)-4-hydroxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-methoxyphenyl)-4-oxo-2-(methyl)-4H-chromen-7-yl acetate

Uniqueness

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds without the trifluoromethyl group .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O5/c1-10(23)26-13-7-8-14-15(9-13)27-18(19(20,21)22)16(17(14)24)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNDKKMISXIGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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